N-Desethyloxybutynin

Description

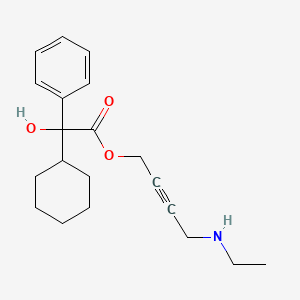

Structure

3D Structure

Properties

IUPAC Name |

4-(ethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO3/c1-2-21-15-9-10-16-24-19(22)20(23,17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3,5-6,11-12,18,21,23H,2,4,7-8,13-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNIBJKHIKIIGPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701001668 | |

| Record name | 4-(Ethylamino)but-2-yn-1-yl cyclohexyl(hydroxy)phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701001668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80976-67-6 | |

| Record name | Desethyloxybutynin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080976676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Ethylamino)but-2-yn-1-yl cyclohexyl(hydroxy)phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701001668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DESETHYLOXYBUTYNIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8809SNK4F7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-Desethyloxybutynin

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desethyloxybutynin is the principal active metabolite of Oxybutynin, a widely prescribed anticholinergic agent for the treatment of overactive bladder. The metabolite is understood to contribute significantly to both the therapeutic efficacy and the side-effect profile of the parent drug. A reliable and well-characterized synthetic pathway to this compound is therefore of paramount importance for pharmacological research, the development of analytical standards, and the exploration of new therapeutic agents with potentially improved properties. This guide provides a comprehensive overview of a proposed synthetic pathway for this compound, grounded in established chemical principles and analogous syntheses of related compounds. The proposed synthesis is a convergent approach, centering on the preparation of two key intermediates: 2-cyclohexyl-2-hydroxy-2-phenylacetic acid and 4-(ethylamino)but-2-yn-1-ol. This document will elaborate on the synthesis of these precursors and their subsequent coupling to yield the target molecule.

Introduction: The Significance of this compound

Oxybutynin undergoes extensive first-pass metabolism in the gut and liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme[1]. This metabolic process involves the N-deethylation of the tertiary amine in oxybutynin, leading to the formation of this compound. Pharmacokinetic studies have revealed that the plasma concentrations of this compound can be four to ten times higher than those of the parent drug following oral administration[1].

Crucially, this compound is not an inactive metabolite. It exhibits significant antimuscarinic activity, comparable to that of oxybutynin itself, and is believed to be a primary contributor to the characteristic side effect of dry mouth associated with oxybutynin therapy[1]. Consequently, the ability to synthesize this compound in a controlled laboratory setting is essential for a deeper understanding of its pharmacological and toxicological profiles, for use as a reference standard in metabolic studies, and as a starting point for the design of second-generation anticholinergic agents with potentially improved selectivity and tolerability.

Proposed Retrosynthetic Analysis

A logical approach to the synthesis of this compound is a convergent strategy, mirroring the well-established synthetic routes to oxybutynin. This involves the disconnection of the ester bond to reveal two key building blocks:

-

An acidic fragment: 2-cyclohexyl-2-hydroxy-2-phenylacetic acid.

-

An amino alcohol fragment: 4-(ethylamino)but-2-yn-1-ol.

The subsequent sections of this guide will detail the synthesis of each of these intermediates, followed by a discussion of their coupling to form this compound.

Caption: Retrosynthetic analysis of this compound.

Synthesis of Key Intermediates

Pathway to 2-Cyclohexyl-2-hydroxy-2-phenylacetic Acid

The synthesis of this chiral acid is well-documented in the literature. A common and effective method begins with methyl 2-oxo-2-phenylacetate, which undergoes a Grignard reaction with cyclohexylmagnesium bromide. The resulting tertiary alcohol is then hydrolyzed to the desired carboxylic acid.

Experimental Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are stirred with a small crystal of iodine in anhydrous tetrahydrofuran (THF). A solution of bromocyclohexane in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent. The reaction is typically exothermic and may require external cooling to maintain a controlled temperature.

-

Grignard Addition: The solution of methyl 2-oxo-2-phenylacetate in anhydrous THF is cooled in an ice bath. The freshly prepared cyclohexylmagnesium bromide solution is then added slowly via a dropping funnel. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature to ensure complete reaction.

-

Hydrolysis: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the methyl ester of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid.

-

Saponification: The crude methyl ester is dissolved in a mixture of methanol and an aqueous solution of a strong base, such as sodium hydroxide. The mixture is heated to reflux until the reaction is complete (monitored by thin-layer chromatography). After cooling, the methanol is removed under reduced pressure, and the aqueous solution is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried to afford 2-cyclohexyl-2-hydroxy-2-phenylacetic acid.

Caption: Synthesis of the acidic fragment.

Proposed Pathway to 4-(Ethylamino)but-2-yn-1-ol

The synthesis of this key amino alcohol intermediate can be approached through a modification of the Mannich reaction, a well-established method for the aminomethylation of terminal alkynes.

Experimental Protocol:

-

Protection of the Hydroxyl Group: To prevent side reactions, the hydroxyl group of propargyl alcohol is first protected. A common protecting group for this purpose is the tetrahydropyranyl (THP) ether, formed by reacting propargyl alcohol with dihydropyran in the presence of an acid catalyst such as p-toluenesulfonic acid.

-

Mannich-type Reaction: The THP-protected propargyl alcohol is then subjected to a Mannich-type reaction with paraformaldehyde and ethylamine. This reaction is typically catalyzed by a copper(I) salt, such as copper(I) chloride, in a suitable solvent like dioxane or THF. The reaction mixture is heated to drive the reaction to completion.

-

Deprotection: The resulting N-ethylated, THP-protected amino alcohol is then deprotected. The THP group is readily removed under mildly acidic conditions, for instance, by treatment with a dilute solution of hydrochloric acid in an alcohol solvent.

-

Purification: The final product, 4-(ethylamino)but-2-yn-1-ol, is a water-soluble compound. Purification can be achieved by extraction and subsequent distillation or by chromatographic methods.

The Coupling Reaction: Esterification

With both key intermediates in hand, the final step is the formation of the ester linkage to yield this compound. Several esterification methods can be considered, each with its own advantages and disadvantages.

Fischer Esterification

The direct acid-catalyzed esterification between a carboxylic acid and an alcohol is a classic method.

Experimental Protocol:

-

A solution of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid and a molar excess of 4-(ethylamino)but-2-yn-1-ol in a high-boiling point solvent such as toluene is prepared.

-

A catalytic amount of a strong acid, for example, sulfuric acid or p-toluenesulfonic acid, is added.

-

The reaction mixture is heated to reflux, and the water formed during the reaction is removed azeotropically using a Dean-Stark apparatus to drive the equilibrium towards the product.

-

Upon completion, the reaction mixture is cooled, washed with a basic aqueous solution to remove the acid catalyst and unreacted carboxylic acid, and then with brine. The organic layer is dried and concentrated to give the crude product, which can be purified by column chromatography.

Mitsunobu Reaction

For substrates that are sensitive to high temperatures and strong acidic conditions, the Mitsunobu reaction offers a milder alternative. This reaction proceeds with inversion of configuration at the alcohol's stereocenter, though in this case, the alcohol is not chiral[2][3][4].

Experimental Protocol:

-

A solution of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid, 4-(ethylamino)but-2-yn-1-ol, and triphenylphosphine in an anhydrous aprotic solvent like THF is prepared and cooled in an ice bath.

-

A solution of a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in THF is added dropwise to the cooled mixture.

-

The reaction is allowed to warm to room temperature and stirred until completion.

-

Workup involves removal of the solvent and purification by chromatography to separate the desired ester from the triphenylphosphine oxide and hydrazide byproducts.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Step | Typical Yields |

| 2-cyclohexyl-2-hydroxy-2-phenylacetic acid | C₁₄H₁₈O₃ | 234.29 | Grignard Reaction & Saponification | 70-85% |

| 4-(ethylamino)but-2-yn-1-ol | C₆H₁₁NO | 113.16 | Mannich-type Reaction | 50-70% |

| This compound | C₂₀H₂₇NO₃ | 329.44 | Esterification | 60-80% |

Conclusion and Future Perspectives

The proposed synthetic pathway provides a robust and logical approach for the laboratory-scale production of this compound. The synthesis of the two key intermediates is based on well-established and reliable chemical transformations. The final esterification step can be tailored to the specific requirements of the research, with options for both classical and milder reaction conditions.

The availability of a reliable synthetic route to this compound will undoubtedly facilitate further research into its pharmacological properties and its role in the clinical profile of oxybutynin. Furthermore, this synthetic intermediate can serve as a valuable scaffold for the development of novel anticholinergic agents with improved therapeutic indices, potentially leading to more effective and better-tolerated treatments for overactive bladder and related conditions.

References

-

Vanden Eynde, J. J. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Molecules, 28(19), 6871. [Link]

- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.

- Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.

-

Mitsunobu, O. (n.d.). Mitsunobu Reaction. Wikipedia. Retrieved from [Link][2]

-

Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link][3]

- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258.

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

-

Sajid, M., & Hassan, M. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Mini-Reviews in Organic Chemistry, 19(4), 438-454. [Link][4]

Sources

N-Desethyloxybutynin mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of N-Desethyloxybutynin

Abstract

This compound (DEO) is the principal, pharmacologically active metabolite of oxybutynin, a cornerstone therapy for overactive bladder (OAB). Following oral administration of immediate-release oxybutynin, extensive first-pass metabolism results in plasma concentrations of DEO that can be up to six times higher than the parent compound.[1] This guide provides a comprehensive examination of the mechanism of action of this compound, detailing its molecular interactions, signaling pathways, and the experimental methodologies used for its characterization. We will explore how its potent antimuscarinic activity is central to both the therapeutic efficacy in the urinary bladder and the challenging side-effect profile, particularly xerostomia, associated with oral oxybutynin therapy. Understanding the distinct pharmacology of DEO is critical for researchers and drug development professionals seeking to optimize OAB treatments with improved tolerability.

Introduction: The Clinical Significance of a Metabolite

Oxybutynin has been a first-line antimuscarinic agent for treating OAB for over three decades, valued for its efficacy in mitigating symptoms of urinary urgency, frequency, and urge incontinence.[1][2] However, its clinical utility is often hampered by anticholinergic side effects.[3][4] The metabolic journey of oxybutynin is central to this clinical dichotomy. Oxybutynin is rapidly metabolized in the gut wall and liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[2][5] This process yields two main metabolites: the inactive phenylcyclohexylglycolic acid and the highly active this compound (DEO).[6][7]

Due to this extensive first-pass metabolism, oral immediate-release formulations lead to a systemic circulation dominated by DEO, not the parent drug.[5][8] Consequently, the clinical and adverse effects of oral oxybutynin are largely attributable to the actions of DEO.[9] This realization has driven the innovation of alternative delivery systems, such as extended-release, transdermal, and topical gel formulations, which are specifically designed to bypass or reduce first-pass metabolism, thereby lowering the systemic DEO-to-oxybutynin ratio and improving the drug's tolerability.[2][10][11]

Core Mechanism of Action: Competitive Muscarinic Receptor Antagonism

The fundamental mechanism of action for both oxybutynin and this compound is competitive antagonism at postganglionic muscarinic acetylcholine receptors (mAChRs).[6][12] In the context of the urinary bladder, the parasympathetic nervous system releases acetylcholine (ACh), which stimulates M3 muscarinic receptors on the detrusor smooth muscle, triggering contraction and urination.[8][13]

This compound directly competes with acetylcholine for binding at these M3 receptors. By blocking this interaction, DEO inhibits involuntary detrusor muscle contractions.[13] This antagonism results in the relaxation of the bladder smooth muscle, which clinically translates to:

-

Diminished frequency of uninhibited bladder contractions.[7]

While the M3 receptor is the primary target for therapeutic effect in the bladder, DEO, like its parent compound, is a non-selective antagonist, binding to all five muscarinic receptor subtypes (M1-M5) with varying affinities.[14] This lack of selectivity is the pharmacological basis for its systemic side effects.

Signaling Pathway of M3 Receptor-Mediated Contraction and its Inhibition

The downstream signaling cascade initiated by M3 receptor activation is a classic Gq-protein coupled pathway. This compound acts as a gatekeeper at the very beginning of this process.

Caption: M3 receptor signaling cascade in bladder smooth muscle and its blockade by this compound.

Receptor Binding Profile and Selectivity

The precise affinity of this compound for different muscarinic receptor subtypes dictates its pharmacological profile. Radioligand binding assays are the gold standard for quantifying these interactions. Studies using human cloned muscarinic receptors have shown that DEO potently displaces radiolabeled ligands at M1, M3, and M4 receptors, with lower potency at M2 and M5 subtypes.[14]

Notably, some research indicates that DEO is a more potent antagonist than oxybutynin itself in binding assays.[14] Furthermore, its affinity for muscarinic receptors in the human parotid gland (rich in M3 receptors) is higher than in the bladder, which helps explain why dry mouth is such a prominent side effect.[15][16][17]

Comparative Muscarinic Receptor Binding Affinities (pKi)

The pKi value is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.

| Compound | Human Bladder (mAChRs) | Human Parotid Gland (mAChRs) | Reference(s) |

| This compound | 8.2 | 8.7 | [15] |

| Oxybutynin | ~8.0 - 8.3 | ~8.4 - 8.9 | [14][16] |

Note: Values are approximate and can vary based on experimental conditions. The key takeaway is the high affinity of DEO for both target (bladder) and off-target (parotid) tissues.

Experimental Methodologies for Mechanistic Characterization

Elucidating the mechanism of action of this compound relies on a combination of in vitro techniques that assess both direct receptor interaction and functional consequence.

Protocol 1: Radioligand Competition Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of DEO for specific muscarinic receptor subtypes.[18][19]

Objective: To quantify the ability of this compound to displace a known high-affinity radiolabeled antagonist from muscarinic receptors.

Methodology:

-

Membrane Preparation:

-

Culture cell lines stably expressing a single human muscarinic receptor subtype (e.g., M1, M2, M3).

-

Harvest cells and homogenize in a cold buffer to lyse them.

-

Centrifuge the homogenate to pellet the cell membranes, which contain the receptors.

-

Wash the membrane pellet multiple times and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Competition Binding Reaction:

-

In a 96-well plate, add a constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]N-methylscopolamine, [³H]NMS).

-

Add increasing concentrations of unlabeled this compound (the "competitor").

-

Add the prepared cell membranes to initiate the binding reaction.

-

Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known antagonist like atropine).

-

-

Incubation & Separation:

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through glass fiber filter mats. The receptors and bound ligand are retained on the filter.

-

Quickly wash the filters with ice-cold buffer to remove any remaining unbound ligand.

-

-

Quantification & Data Analysis:

-

Dry the filter mats and place them in scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity retained on the filters using a liquid scintillation counter.

-

Subtract non-specific binding from all other measurements to determine specific binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of DEO that inhibits 50% of specific radioligand binding).

-

Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: High-level workflow for a radioligand competition binding assay.

Protocol 2: In Vitro Bladder Smooth Muscle Strip Contractility Assay

This functional assay measures the ability of this compound to antagonize agonist-induced contractions in isolated bladder tissue, providing a direct measure of its physiological effect.[20][21]

Objective: To determine the functional potency of this compound as an antagonist of muscarinic receptor-mediated bladder muscle contraction.

Methodology:

-

Tissue Preparation:

-

Humanely euthanize an appropriate animal model (e.g., guinea pig, rat) according to approved institutional protocols.

-

Carefully excise the urinary bladder and place it in cold, oxygenated Krebs physiological salt solution.

-

Dissect the bladder into longitudinal smooth muscle strips (e.g., 2 mm wide x 8 mm long).[22]

-

-

Organ Bath Setup:

-

Mount each tissue strip vertically in a temperature-controlled (37°C) organ bath filled with continuously aerated Krebs solution.

-

Attach one end of the strip to a fixed point and the other end to an isometric force transducer connected to a data acquisition system.[21]

-

-

Equilibration and Viability Check:

-

Apply a small amount of passive tension (e.g., 1 gram) and allow the tissue to equilibrate for 60-90 minutes, with periodic washes.[23]

-

Confirm tissue viability by inducing a contraction with a high concentration of potassium chloride (KCl), which causes depolarization-induced contraction.

-

-

Functional Antagonism Protocol:

-

After washing out the KCl and allowing the tissue to return to baseline, generate a cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol). Add increasing concentrations of carbachol to the bath and record the peak contractile force at each concentration.

-

Wash the tissue thoroughly to remove the agonist and allow it to recover.

-

Pre-incubate the tissue with a fixed concentration of this compound for a set period (e.g., 30 minutes).

-

In the continued presence of DEO, repeat the cumulative concentration-response curve for carbachol.

-

Repeat this process with several different concentrations of this compound.

-

-

Data Analysis:

-

The presence of a competitive antagonist like DEO will cause a rightward, parallel shift in the agonist concentration-response curve.

-

Analyze the data using a Schild plot to calculate the pA₂ value. The pA₂ is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. It provides a measure of antagonist potency at the functional level.

-

Conclusion

This compound is not merely a byproduct of oxybutynin metabolism; it is the primary driver of the drug's clinical effects and side effects when administered orally. Its mechanism of action is a potent, competitive antagonism of muscarinic acetylcholine receptors. While its blockade of M3 receptors in the bladder detrusor muscle is therapeutically beneficial for OAB, its high affinity for muscarinic receptors in other tissues, such as the salivary glands, leads to the classic anticholinergic adverse events that limit patient compliance. A thorough understanding of DEO's pharmacology, validated through robust experimental methods like radioligand binding and functional tissue assays, is essential for the rational design of next-generation OAB therapies that can separate efficacy from undesirable off-target effects.

References

-

National Center for Biotechnology Information (2023). Oxybutynin - StatPearls. NCBI Bookshelf. Available at: [Link]

-

Wikipedia (n.d.). Oxybutynin. Available at: [Link]

-

The Norwegian Porphyria Centre (NAPOS) (n.d.). G04BD04 - Oxybutynin. The Drug Database for Acute Porphyria. Available at: [Link]

-

Gault, N., & De Maleissye, V. (2022). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. MDPI. Available at: [Link]

-

Kennelly, M. J. (2010). A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder. Reviews in Urology. Available at: [Link]

-

Ohtake, A., Ukai, M., & Oki, T. (2005). In vivo demonstration of muscarinic receptor binding activity of N-desethyl-oxybutynin, active metabolite of oxybutynin. Life Sciences. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). Oxybutynin. PubChem. Available at: [Link]

-

Dr.Oracle (2025). What is the mechanism of action of oxybutynin?. Available at: [Link]

-

PharmaCompass (n.d.). Oxybutynin. Available at: [Link]

-

Steinfeld, T., et al. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. Current Protocols in Pharmacology. Available at: [Link]

-

RxList (n.d.). Ditropan (Oxybutynin Tablets): Side Effects, Uses, Dosage, Interactions, Warnings. Available at: [Link]

-

Semantic Scholar (n.d.). Bladder smooth muscle strip contractility as a method to evaluate lower urinary tract pharmacology. Available at: [Link]

-

ResearchGate (n.d.). The Preparation and Human Muscarinic Receptor Profiling of Oxybutynin and this compound Enantiomers. Available at: [Link]

-

Maruyama, S., et al. (2009). Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding. Journal of Pharmacological Sciences. Available at: [Link]

-

Gillespie, J. I., & Drake, M. J. (2014). Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology. Journal of Visualized Experiments. Available at: [Link]

-

Dr.Oracle (2025). What is the role of oxybutynin (antimuscarinic) in treating overactive bladder?. Available at: [Link]

-

Davila, G. W. (2010). Oxybutynin topical gel in the treatment of overactive bladder. Research and Reports in Urology. Available at: [Link]

-

Therapeutics Initiative (2005). Drugs for Overactive Bladder Symptoms. Therapeutics Letter. Available at: [Link]

-

Springer Nature (2024). Exploring Muscarinic Acetylcholine Receptor Binding Kinetics with Fluorescence Anisotropy. Springer Protocols. Available at: [Link]

-

Springer Nature (2024). Binding Method for Detection of Muscarinic Acetylcholine Receptors in Receptor's Natural Environment. Springer Protocols. Available at: [Link]

-

Dmochowski, R. R. (2006). Oxybutynin transdermal system: a new delivery for the treatment of overactive bladder. International Braz J Urol. Available at: [Link]

-

ResearchGate (n.d.). Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology. Available at: [Link]

-

American Physiological Society (2006). Bladder smooth muscle organ culture preparation maintains the contractile phenotype. American Journal of Physiology-Renal Physiology. Available at: [Link]

-

Baskin, L. S., et al. (1996). Characterization of cultured bladder smooth muscle cells: assessment of in vitro contractility. The Journal of Urology. Available at: [Link]

-

Dmochowski, R. R. (2003). Management of Overactive Bladder With Transdermal Oxybutynin. Reviews in Urology. Available at: [Link]

-

Ovid (n.d.). Oxybutynin and its new transdermal application for the treatment of overactive bladder. Expert Opinion on Pharmacotherapy. Available at: [Link]

-

ResearchGate (n.d.). The effectiveness of intravesical oxybutynin in the management of overactive bladder: a clinical study. Available at: [Link]

-

ResearchGate (n.d.). A review of anticholinergic medications for overactive bladder symptoms. Available at: [Link]

-

Dr.Oracle (2025). Can oxybutynin be used for short-term management of overactive bladder?. Available at: [Link]

Sources

- 1. Oxybutynin - Wikipedia [en.wikipedia.org]

- 2. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. Drugs for Overactive Bladder Symptoms - Therapeutics Letter - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. G04BD04 - Oxybutynin [drugsporphyria.net]

- 6. Oxybutynin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Ditropan (Oxybutynin Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 8. Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations [mdpi.com]

- 9. dovepress.com [dovepress.com]

- 10. Management of Overactive Bladder With Transdermal Oxybutynin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. droracle.ai [droracle.ai]

- 12. Oxybutynin | C22H31NO3 | CID 4634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. droracle.ai [droracle.ai]

- 14. researchgate.net [researchgate.net]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 17. brazjurol.com.br [brazjurol.com.br]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Bladder smooth muscle strip contractility as a method to evaluate lower urinary tract pharmacology. | Semantic Scholar [semanticscholar.org]

- 21. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. journals.physiology.org [journals.physiology.org]

In Vitro Profiling of N-Desethyloxybutynin: A Technical Guide for Preclinical Research

Introduction: Beyond the Parent Compound – The Significance of N-Desethyloxybutynin

In the landscape of anticholinergic therapies for overactive bladder (OAB), oxybutynin has long been a cornerstone. However, a comprehensive understanding of its in vivo activity is incomplete without a thorough investigation of its principal active metabolite, this compound (DEO). Following oral administration, oxybutynin undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver and gut wall.[1] This metabolic process leads to plasma concentrations of DEO that can be four to ten times higher than the parent drug.[2] DEO is not an inert byproduct; it possesses significant pharmacological activity, contributing to both the therapeutic efficacy and the characteristic anticholinergic side-effect profile, such as dry mouth, associated with oxybutynin treatment.[1][3]

This technical guide provides an in-depth framework for the in vitro characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale underpinning each experimental choice. By systematically evaluating its metabolic generation, receptor pharmacology, intestinal permeability, and cardiac safety profile, researchers can build a comprehensive preclinical data package to better predict its clinical behavior.

Part 1: In Vitro Generation of this compound via Hepatic Metabolism

Causality of Experimental Choice: To study DEO, one must first reliably generate it in a biomimetic system. The use of human liver microsomes (HLMs) provides a physiologically relevant in vitro model of hepatic first-pass metabolism. HLMs are rich in CYP enzymes, particularly CYP3A4, the primary isoform responsible for the N-deethylation of oxybutynin.[4] This assay allows for the determination of kinetic parameters (Km and Vmax), providing a quantitative measure of the efficiency of this metabolic conversion.

Experimental Workflow: CYP3A4-Mediated Metabolism

Caption: Workflow for in vitro metabolism of oxybutynin.

Detailed Protocol: Determination of this compound Formation Kinetics in HLMs

-

Reagent Preparation:

-

Incubation Buffer: 0.1 M Potassium Phosphate Buffer, pH 7.4.

-

Cofactor Solution (NADPH-Regenerating System): Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in the incubation buffer. The regenerating system is critical as it ensures a sustained supply of NADPH, the necessary cofactor for CYP450 activity, throughout the incubation period.

-

Substrate: Prepare a 10 mM stock solution of oxybutynin in DMSO. Serially dilute to create working solutions for a final concentration range of approximately 1 µM to 100 µM in the incubation.

-

Enzyme: Pooled Human Liver Microsomes (HLMs). Thaw on ice immediately before use. Dilute in incubation buffer to a final protein concentration of 0.2-0.5 mg/mL.

-

-

Incubation Procedure:

-

In a 96-well plate or microcentrifuge tubes, add the HLM suspension to the incubation buffer.

-

Add the oxybutynin working solutions to the HLM suspension. Pre-incubate the plate at 37°C for 5-10 minutes to allow the substrate to equilibrate with the enzyme.

-

Initiate the metabolic reaction by adding a pre-warmed aliquot of the NADPH-regenerating system. The total incubation volume is typically 200 µL.

-

Incubate at 37°C in a shaking water bath for a predetermined time (e.g., 15 minutes, within the linear range of formation). Time-course experiments should be run initially to establish linearity.

-

-

Reaction Termination and Sample Processing:

-

Stop the reaction by adding an equal volume (200 µL) of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of DEO).[5] The organic solvent precipitates the microsomal proteins, halting all enzymatic activity.

-

Vortex and centrifuge the samples at high speed (e.g., >3000 x g for 10 minutes) to pellet the precipitated protein.

-

Carefully transfer the supernatant to a new plate or vials for analysis.

-

-

Quantification:

-

Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of this compound formed.

-

Use the data to calculate the rate of formation (pmol/min/mg protein). By varying the substrate concentration, kinetic parameters such as Km (Michaelis constant) and Vmax (maximum reaction velocity) can be determined using non-linear regression analysis (e.g., Michaelis-Menten plot). One study determined the Km for this compound formation to be 16.5 ± 5.2 µM and the Vmax to be 76.8 ± 3.7 nmol/mg/h.[4]

-

Part 2: Pharmacological Characterization at Muscarinic Receptors

Causality of Experimental Choice: The primary mechanism of action for DEO is antagonism of muscarinic acetylcholine receptors (mAChRs).[2] A comprehensive assessment requires two complementary approaches: radioligand binding assays to determine receptor affinity (how tightly the compound binds) and functional assays to determine potency (the concentration required to produce a biological effect). This dual approach provides a complete picture of the drug-receptor interaction. We will focus on the M1, M2, and M3 subtypes, which are most relevant to therapeutic effects (M3 in the bladder) and common side effects (M1 in the brain, M2 in the heart, and M3 in salivary glands).[6]

Radioligand Binding Assays for Muscarinic Receptor Affinity (pKi)

This assay quantifies the affinity of DEO for mAChR subtypes by measuring its ability to compete with a radiolabeled antagonist for binding to the receptor. The resulting inhibition constant (Ki), typically expressed as its negative logarithm (pKi), is a direct measure of binding affinity.

Experimental Workflow: Radioligand Competition Binding Assay

Caption: Workflow for a muscarinic receptor binding assay.

Detailed Protocol: [³H]NMS Competition Binding Assay

-

Materials:

-

Receptor Source: Commercially available cell membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing individual human recombinant muscarinic receptor subtypes (M1, M2, M3, M4, M5).

-

Radioligand: [³H]N-Methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist. Use at a final concentration near its Kd (typically 0.1-0.4 nM).

-

Assay Buffer: 20 mM HEPES, pH 7.4.

-

Non-Specific Binding (NSB) Control: 1 µM Atropine.

-

Filtration Plate: 96-well GF/B glass fiber filter plate, pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.

-

-

Assay Procedure:

-

In a 96-well plate, combine assay buffer, serial dilutions of this compound (typically from 10⁻¹¹ to 10⁻⁵ M), a fixed concentration of [³H]NMS, and the cell membrane preparation. The final assay volume is typically 250 µL.

-

Include wells for "Total Binding" (no competing ligand) and "Non-Specific Binding" (containing 1 µM atropine).

-

Incubate the plate at room temperature (e.g., 20°C) for 60 minutes with gentle agitation to reach binding equilibrium.

-

Terminate the incubation by rapid vacuum filtration through the pre-soaked GF/B filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters rapidly four to five times with ice-cold assay buffer to remove any remaining unbound radioactivity.

-

Dry the filter plate, add scintillation cocktail to each well, and quantify the bound radioactivity using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate "Specific Binding" by subtracting the non-specific binding counts from the total binding counts.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of DEO that inhibits 50% of the specific radioligand binding).

-

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor. The pKi is the negative log of the Ki.

-

Functional Antagonism Assay in Isolated Bladder Tissue (pA₂)

Causality of Experimental Choice: While binding assays measure affinity, functional assays measure the actual biological effect of the compound. Using isolated human detrusor smooth muscle provides the most clinically relevant tissue for assessing the desired therapeutic activity. This assay determines the potency of DEO as a competitive antagonist by measuring its ability to inhibit contractions induced by a muscarinic agonist, such as carbachol. The result is expressed as a pA₂ value, which represents the negative logarithm of the molar concentration of an antagonist that would produce a 2-fold rightward shift in the agonist's concentration-response curve.

Detailed Protocol: Antagonism of Carbachol-Induced Contractions in Human Detrusor Strips

-

Tissue Preparation:

-

Obtain human bladder tissue from ethically approved sources (e.g., cystectomy specimens).

-

Dissect longitudinal strips of detrusor smooth muscle (approx. 10 mm x 3 mm) in cold, oxygenated Krebs solution (composition in mM: 119 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 11.1 Glucose).

-

Mount the strips in organ baths containing Krebs solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

-

Connect the strips to isometric force transducers and apply an initial resting tension of approximately 1 gram (10 mN). Allow the tissues to equilibrate for at least 60 minutes, with regular washes.

-

-

Assay Procedure:

-

After equilibration, obtain a cumulative concentration-response curve to the muscarinic agonist carbachol (e.g., 10⁻⁸ M to 10⁻⁴ M). This establishes the control response.

-

Wash the tissues repeatedly until the baseline tension is restored.

-

Incubate the tissues with a fixed concentration of this compound for a set period (e.g., 30-60 minutes) to allow for equilibrium.

-

In the continued presence of DEO, repeat the cumulative concentration-response curve to carbachol.

-

This procedure is repeated on different tissue strips with increasing concentrations of DEO.

-

-

Data Analysis:

-

Plot the contractile response (as a percentage of the maximum control response) against the log concentration of carbachol for each condition (control and in the presence of different DEO concentrations).

-

The presence of a competitive antagonist like DEO will cause a rightward, parallel shift in the carbachol concentration-response curve without depressing the maximum response.[7]

-

Construct a Schild plot by plotting the log (concentration ratio - 1) against the log molar concentration of the antagonist. The concentration ratio is the ratio of the EC₅₀ of the agonist in the presence and absence of the antagonist.

-

The x-intercept of the Schild plot provides the pA₂ value. A slope not significantly different from unity is indicative of competitive antagonism. Studies have shown pA₂ values for N-desethyl-oxybutynin in human detrusor to be around 7.6.[7]

-

Comparative Muscarinic Receptor Binding Profile

A critical aspect of in vitro studies is the direct comparison of the metabolite to its parent compound. This allows for an assessment of their relative contributions to the overall clinical effect.

| Receptor Subtype | (Racemic) Oxybutynin pKi | (Racemic) this compound pKi | Selectivity (M3 vs M2) |

| M1 | 8.7 | ~8.7 (Potent) | - |

| M2 | 7.8 | ~7.8 (Less Potent) | Oxybutynin: ~12.6-fold |

| M3 | 8.9 | ~8.9 (Potent) | DEO: ~12.6-fold |

| M4 | 8.0 | ~8.0 (Potent) | - |

| M5 | 7.4 | ~7.4 (Less Potent) | - |

| Data synthesized from multiple sources, including Smith et al., which evaluated enantiomers, and other comparative studies.[8][9] Note: Absolute values can vary between studies, but the relative affinities and selectivity trends are consistent. DEO is generally found to be equipotent or slightly more potent than oxybutynin at M1 and M3 receptors.[8] |

Part 3: Assessment of Intestinal Permeability and Efflux

Causality of Experimental Choice: For any orally administered drug or its major metabolite, understanding its potential for intestinal absorption is key. The Caco-2 cell monolayer assay is the industry-standard in vitro model for predicting human intestinal permeability. These cells, derived from a human colon adenocarcinoma, differentiate into a polarized monolayer with tight junctions and express key transporters, such as the efflux pump P-glycoprotein (P-gp). By measuring transport in both the apical-to-basolateral (A→B, absorptive) and basolateral-to-apical (B→A, secretive) directions, we can calculate an apparent permeability coefficient (Papp) and an efflux ratio, which indicates if the compound is actively transported out of the cell, potentially limiting its oral bioavailability.

Detailed Protocol: Bidirectional Caco-2 Permeability Assay

-

Cell Culture:

-

Seed Caco-2 cells onto semi-permeable filter supports in a transwell plate system.

-

Culture for 18-22 days to allow for spontaneous differentiation into a confluent, polarized monolayer.

-

Monitor monolayer integrity by measuring the Trans-Epithelial Electrical Resistance (TEER). TEER values should be stable and above a pre-defined threshold (e.g., >300 Ω·cm²) before initiating the transport study.

-

-

Transport Experiment:

-

Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS), pH 7.4 (basolateral) and pH 6.5 (apical, to mimic the slightly acidic intestinal environment).

-

A→B Transport: Add this compound (e.g., at 10 µM) in apical buffer to the apical (donor) chamber. Add fresh buffer to the basolateral (receiver) chamber.

-

B→A Transport: Add this compound in basolateral buffer to the basolateral (donor) chamber. Add fresh buffer to the apical (receiver) chamber.

-

Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

-

At the end of the incubation, take samples from both the donor and receiver chambers for analysis.

-

-

Quantification and Data Analysis:

-

Quantify the concentration of DEO in all samples by LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

-

dQ/dt is the rate of permeation (mass/time).

-

A is the surface area of the filter membrane.

-

C₀ is the initial concentration in the donor chamber.

-

-

Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B) .

-

Interpretation: An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters like P-gp.[6] High permeability compounds typically have a Papp (A→B) > 10 x 10⁻⁶ cm/s, while low permeability compounds have a Papp < 1.0 x 10⁻⁶ cm/s.

-

Part 4: Cardiovascular Safety – hERG Channel Inhibition Assay

Causality of Experimental Choice: A critical safety hurdle in drug development is the potential for cardiotoxicity, specifically the prolongation of the QT interval, which can lead to fatal arrhythmias. The primary molecular initiating event for this is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[8] Regulatory agencies like the FDA mandate testing for hERG inhibition. The gold-standard method is the whole-cell patch-clamp assay, which directly measures the flow of ions through the hERG channel in cells engineered to express it.

Detailed Protocol: Manual or Automated Whole-Cell Patch-Clamp Assay

-

Cell Preparation:

-

Use a mammalian cell line (e.g., HEK293 or CHO) stably transfected with the gene encoding the hERG (KCNH2) channel.

-

Culture cells to an appropriate confluency for patch-clamp experiments.

-

-

Electrophysiology Recording:

-

Cells are placed in a recording chamber on the stage of a microscope and perfused with an extracellular solution.

-

A glass micropipette filled with an intracellular solution is brought into contact with a single cell to form a high-resistance (>1 GΩ) "giga-seal".

-

The cell membrane under the pipette is ruptured to achieve the "whole-cell" configuration, allowing control of the cell's membrane potential and measurement of ion channel currents.

-

A specific voltage protocol is applied to elicit the characteristic hERG current. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the peak tail current, which is the primary endpoint for assessing hERG block.

-

-

Compound Application and Data Acquisition:

-

After obtaining a stable baseline hERG current, this compound is perfused into the bath at increasing concentrations (e.g., 0.1, 1, 10 µM).

-

The hERG current is recorded at each concentration until a steady-state block is achieved.

-

The experiment includes a vehicle control (e.g., 0.1% DMSO) and a positive control (a known hERG blocker like E-4031) to validate the assay's sensitivity.

-

-

Data Analysis:

-

The peak tail current amplitude at each DEO concentration is measured and expressed as a percentage of the baseline (vehicle) current.

-

A concentration-response curve is generated by plotting the percent inhibition against the log concentration of DEO.

-

The IC₅₀ value (the concentration causing 50% inhibition of the hERG current) is determined by fitting the data to a Hill equation. This value is a key metric for assessing the risk of QT prolongation.

-

Conclusion

The in vitro characterization of this compound is not merely an academic exercise but a crucial component of modern drug development and lifecycle management. The data generated from the assays described in this guide—metabolic stability, muscarinic receptor affinity and potency, intestinal permeability, and hERG channel inhibition—collectively form a pharmacological fingerprint of the metabolite. This fingerprint is essential for building robust pharmacokinetic/pharmacodynamic (PK/PD) models, interpreting clinical outcomes, and guiding the development of next-generation therapies with improved efficacy and safety profiles. By understanding the distinct contributions of both the parent drug and its primary metabolite, researchers can move forward with a clearer, more predictive understanding of a drug's true mechanism of action in humans.

References

-

Smith, D. A., et al. (2007). The preparation and human muscarinic receptor profiling of oxybutynin and this compound enantiomers. MedChemComm, 3(6), 543-545. Available at: [Link]

-

Gfesser, G. A., et al. (1998). In-vitro cytochrome P450 dependent metabolism of oxybutynin to N-deethyloxybutynin in humans. Drug Metabolism and Disposition, 26(8), 815-819. Available at: [Link]

-

Waldeck, K., Larsson, B., & Andersson, K. E. (1997). Comparison of oxybutynin and its active metabolite, N-desethyl-oxybutynin, in the human detrusor and parotid gland. The Journal of Urology, 157(3), 1093-1097. Available at: [Link]

-

Oki, T., et al. (2005). In vivo demonstration of muscarinic receptor binding activity of N-desethyl-oxybutynin, active metabolite of oxybutynin. Life Sciences, 76(21), 2445-2456. Available at: [Link]

-

Kennelly, M. J. (2010). A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder. Reviews in Urology, 12(1), 12–19. Available at: [Link]

-

Mizushima, H., et al. (2007). Stereoselective pharmacokinetics of oxybutynin and this compound in vitro and in vivo. Xenobiotica, 37(2), 159-174. Available at: [Link]

-

Maruyama, S., et al. (2008). Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding. Journal of Pharmacological Sciences, 107(4), 411-418. Available at: [Link]

-

U.S. Food and Drug Administration. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Available at: [Link]

-

Lindmark, B., et al. (1981). Metabolism of Oxybutynin: establishment of desethyloxybutynin and oxybutynin N-oxide formation in rat liver preparation using deuterium substitution and gas chromatographic mass spectrometric analysis. Biomedical Mass Spectrometry, 8(10), 506-513. Available at: [Link]

-

Malcolm, R. R., et al. (2023). First-in-human study to assess the pharmacokinetics, tolerability, and safety of single-dose oxybutynin hydrochloride. European Journal of Drug Metabolism and Pharmacokinetics, 48(1), 37-45. Available at: [Link]

-

Tadi, P., & Kasi, A. (2023). Physiology, Muscarinic Receptor. In StatPearls. StatPearls Publishing. Available at: [Link]

-

Sadeghpour, M. M., & Johnston, J. N. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74, 7.8.1–7.8.24. Available at: [Link]

-

Ukai, M., et al. (2004). Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder. The Journal of Urology, 172(5 Pt 1), 2026-2030. Available at: [Link]

-

Chancellor, M. B., & Appell, R. A. (2006). Transdermal oxybutynin. International Braz J Urol, 32(5), 513-520. Available at: [Link]

-

Evotec SE. hERG Safety. Available at: [Link]

-

European Commission, Joint Research Centre. (2014). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Available at: [Link]

-

REPROCELL. Contraction in human bladder (Muscarinic receptors – Carbachol). Available at: [Link]

-

JoVE. (2014). Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology. Available at: [Link]

-

Eglin, R. M., et al. (1999). Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells. British Journal of Pharmacology, 128(7), 1451–1458. Available at: [Link]

Sources

- 1. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In-vitro cytochrome P450 dependent metabolism of oxybutynin to N-deethyloxybutynin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. brazjurol.com.br [brazjurol.com.br]

- 6. researchgate.net [researchgate.net]

- 7. The preparation and human muscarinic receptor profiling of oxybutynin and this compound enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of N-Desethyloxybutynin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desethyloxybutynin (DEO) is the principal and pharmacologically active metabolite of oxybutynin, a widely prescribed anticholinergic agent for the management of overactive bladder (OAB).[1][2] Following oral administration, oxybutynin undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4 in the liver and gut wall.[3][4] This metabolic process results in plasma concentrations of DEO that can be four to ten times higher than the parent compound, oxybutynin.[3] While contributing to the therapeutic efficacy of oxybutynin, DEO is also significantly implicated in the anticholinergic side effects associated with the parent drug, most notably dry mouth.[3][5] Understanding the detailed pharmacological profile of this compound is therefore crucial for optimizing drug delivery systems and developing novel therapies with improved tolerability.

This technical guide provides an in-depth exploration of the pharmacological characteristics of this compound, including its mechanism of action, receptor binding affinity, pharmacokinetic and pharmacodynamic properties. Detailed experimental protocols for key assays are also provided to facilitate further research and development in this area.

Mechanism of Action

This compound, like its parent compound, exerts its pharmacological effects primarily through competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[6][7] By blocking the binding of the neurotransmitter acetylcholine to these receptors, DEO inhibits involuntary contractions of the detrusor muscle in the bladder, thereby increasing bladder capacity and reducing the symptoms of OAB.[5][7] Muscarinic receptors are G-protein coupled receptors, and the M3 subtype is considered the most directly responsible for mediating detrusor contractility.[7][8] DEO also exhibits a high affinity for M1 and M3 receptors, which are found in various tissues, including the salivary glands, contributing to its therapeutic and adverse effect profile.[3][6]

Figure 1: Mechanism of action of this compound at the M3 muscarinic receptor.

Receptor Binding Profile

The affinity of this compound for the five human muscarinic receptor subtypes (M1-M5) has been characterized through radioligand binding assays. These studies reveal that DEO, particularly its R-enantiomer, is a potent antagonist at M1, M3, and M4 receptors, with lower affinity for M2 and M5 subtypes.[6] Notably, the metabolite DEO demonstrates greater potency in binding assays compared to the parent compound, oxybutynin.[6]

| Receptor Subtype | Enantiomer | pKi |

| M1 | (R)-DEO | 8.8 |

| (S)-DEO | 7.9 | |

| M2 | (R)-DEO | 7.5 |

| (S)-DEO | 7.1 | |

| M3 | (R)-DEO | 8.9 |

| (S)-DEO | 8.1 | |

| M4 | (R)-DEO | 8.6 |

| (S)-DEO | 7.8 | |

| M5 | (R)-DEO | 7.7 |

| (S)-DEO | 7.4 | |

| Data sourced from a study by Smith et al. (2003) which evaluated the displacement of [3H]-N-methylscopolamine on human cloned muscarinic receptors.[6] |

Pharmacokinetics

The pharmacokinetic profile of this compound is significantly influenced by the route of administration of the parent drug, oxybutynin. Oral administration of immediate-release oxybutynin leads to extensive first-pass metabolism, resulting in substantially higher plasma concentrations of DEO compared to oxybutynin.[1][9] In contrast, transdermal and other alternative formulations that bypass the gastrointestinal tract and liver result in significantly lower plasma levels of DEO.[9]

| Parameter | Value | Condition |

| Cmax | 3.9 ± 2.5 ng/mL | Single intravaginal dose of oxybutynin hydrochloride.[1] |

| AUCinf | 51.1 ± 43.1 h·ng/mL | Single intravaginal dose of oxybutynin hydrochloride.[1] |

| t1/2 | 7.7 ± 5.9 h | Single intravaginal dose of oxybutynin hydrochloride.[1] |

| Relative Bioavailability | 69% | Compared to immediate-release oral oxybutynin, following administration of a controlled-release formulation.[10] |

Note: Pharmacokinetic parameters for DEO can vary significantly based on the formulation and route of administration of the parent drug, oxybutynin.

Pharmacodynamics

The pharmacodynamic effects of this compound are directly related to its anticholinergic activity. In vitro studies have demonstrated that DEO has a pharmacological activity on the human bladder detrusor muscle that is similar to that of oxybutynin.[2][5] This supports the understanding that DEO contributes significantly to the therapeutic effect of orally administered oxybutynin.

However, the high affinity of DEO for muscarinic receptors in other tissues, such as the parotid gland, is believed to be the primary cause of anticholinergic side effects like dry mouth.[3][5] The incidence of these side effects is correlated with plasma concentrations of DEO.[9] Formulations of oxybutynin that minimize the formation of DEO, such as transdermal patches and gels, have been shown to have a lower incidence of anticholinergic adverse events.[9]

Experimental Protocols

Muscarinic Receptor Radioligand Binding Assay

This protocol outlines a method for determining the binding affinity of this compound to muscarinic receptors using a competitive radioligand binding assay.

Objective: To determine the inhibition constant (Ki) of this compound for each of the five muscarinic receptor subtypes (M1-M5).

Materials:

-

Cell membranes from CHO-K1 cells stably expressing human M1, M2, M3, M4, or M5 receptors.

-

[3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.

-

This compound (test compound).

-

Atropine (for determination of non-specific binding).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filter mats.

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well microplate, add the cell membranes, [3H]-NMS (at a concentration near its Kd), and varying concentrations of this compound or atropine (for non-specific binding). The total assay volume is typically 200-250 µL.

-

Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filter mats and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a microplate scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding (in the presence of a saturating concentration of atropine) from the total binding.

-

Analyze the data using a non-linear regression analysis program (e.g., Prism) to determine the IC50 value of this compound.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2: Workflow for a muscarinic receptor radioligand binding assay.

Functional Assay of Muscarinic Antagonism in Bladder Smooth Muscle

This protocol describes an in vitro method to assess the functional antagonist activity of this compound on carbachol-induced contractions of isolated bladder smooth muscle strips.

Objective: To determine the potency of this compound as a functional antagonist of muscarinic receptor-mediated bladder muscle contraction.

Materials:

-

Animal bladder (e.g., from guinea pig or rat).

-

Krebs-Henseleit solution (physiological salt solution).

-

Carbachol (muscarinic agonist).

-

This compound (test antagonist).

-

Organ bath system with isometric force transducers.

-

Data acquisition system.

Procedure:

-

Excise the bladder from the animal and place it in cold Krebs-Henseleit solution.

-

Prepare longitudinal strips of the detrusor muscle.

-

Mount the muscle strips in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

Allow the strips to equilibrate under a resting tension for a period of time (e.g., 60 minutes).

-

Perform a cumulative concentration-response curve to carbachol to establish a baseline contractile response.

-

Wash the tissues and allow them to return to baseline tension.

-

Incubate the tissue strips with a specific concentration of this compound for a predetermined time (e.g., 30-60 minutes).

-

Perform a second cumulative concentration-response curve to carbachol in the presence of this compound.

-

Repeat steps 6-8 with different concentrations of this compound.

-

Analyze the data to determine the rightward shift in the carbachol concentration-response curve caused by this compound.

-

Calculate the pA2 value using a Schild plot analysis to quantify the antagonist potency of this compound.

Figure 3: Workflow for a functional assay of muscarinic antagonism in bladder smooth muscle.

Conclusion

This compound is a pharmacologically active metabolite of oxybutynin that plays a dual role in the treatment of overactive bladder. It contributes to the therapeutic efficacy through its potent antagonism of muscarinic receptors in the bladder, yet it is also a primary contributor to the anticholinergic side effects that can limit patient compliance. A thorough understanding of its pharmacological profile is essential for the rational design of new drug delivery systems and chemical entities that can optimize the therapeutic window of muscarinic antagonists. The data and protocols presented in this guide serve as a comprehensive resource for researchers and drug development professionals working to advance the treatment of overactive bladder and related conditions.

References

- Vertex AI Search. (2024).

- Wikipedia. (2024). Oxybutynin.

- MDPI. (2021).

- Dr. Oracle. (2025). What is the mechanism of action of oxybutynin?

- Drugs.com. (2023).

- StatPearls - NCBI Bookshelf. (2023). Oxybutynin.

- MedChemExpress. (n.d.). N-Desethyl Oxybutynin-d5 hydrochloride.

- MedchemExpress.com. (n.d.). This compound hydrochloride.

- RxList. (2023). Ditropan (Oxybutynin Tablets): Side Effects, Uses, Dosage, Interactions, Warnings.

- PMC - PubMed Central. (2005).

- PubChem - NIH. (n.d.). Oxybutynin.

- PubMed. (2003). The preparation and human muscarinic receptor profiling of oxybutynin and this compound enantiomers.

- PubMed Central. (2012). Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding.

- ResearchGate. (2007). Stereoselective pharmacokinetics of oxybutynin and this compound in vitro and in vivo.

- International Braz J Urol. (2006).

- Acute Porphyria Drugs. (n.d.). G04BD04 - Oxybutynin.

- PubMed. (1990). Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells.

- ResearchGate. (2003). The Preparation and Human Muscarinic Receptor Profiling of Oxybutynin and this compound Enantiomers | Request PDF.

- accessdata.fda.gov. (n.d.). CLINICAL PHARMACOLOGY AND BIOPHARMACEUTICS REVIEW(S).

- ResearchGate. (2001).

- PubMed. (2005). In vivo demonstration of muscarinic receptor binding activity of N-desethyl-oxybutynin, active metabolite of oxybutynin.

- Wikipedia. (n.d.). Muscarinic acetylcholine receptor.

- PubMed. (1999).

- StatPearls - NCBI Bookshelf. (2023). Physiology, Muscarinic Receptor.

- ResearchGate. (2016). Muscarinic Receptor Antagonists, the Overactive Bladder and Efficacy against Urinary Urgency.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The preparation and human muscarinic receptor profiling of oxybutynin and this compound enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetics of an oral once-a-day controlled-release oxybutynin formulation compared with immediate-release oxybutynin - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Desethyloxybutynin: A Pivotal Metabolite in the Pharmacokinetic and Pharmacodynamic Profile of Oxybutynin

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Oxybutynin, a cornerstone therapy for overactive bladder (OAB), exhibits a complex metabolic profile dominated by the formation of its principal active metabolite, N-desethyloxybutynin (DEO). Following oral administration, oxybutynin undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme in the gut wall and liver. This leads to low bioavailability of the parent compound and systemic concentrations of DEO that can be four to ten times higher than oxybutynin itself[1][2]. While DEO contributes to the therapeutic antimuscarinic effect on the bladder detrusor muscle, its pronounced activity at muscarinic receptors in the salivary glands is a primary driver of the dose-limiting side effect of dry mouth[1][3][4]. Understanding the intricate role of DEO is therefore critical for optimizing oxybutynin therapy, guiding the development of novel formulations, and predicting potential drug-drug interactions. This guide provides a comprehensive examination of the formation, pharmacological activity, and clinical implications of this compound.

Introduction: The Oxybutynin Paradox

Oxybutynin is a potent antimuscarinic agent that exerts a direct antispasmodic effect on the smooth muscle of the bladder, increasing capacity and reducing the frequency of involuntary contractions[5][6]. Despite its efficacy, the clinical utility of immediate-release oral formulations is often hampered by a significant burden of anticholinergic side effects, most notably xerostomia (dry mouth), constipation, and central nervous system effects like dizziness and somnolence[7][8].

The crux of this "paradox"—high efficacy marred by poor tolerability—lies not with the parent drug alone, but with its metabolic fate. The extensive pre-systemic metabolism transforms oxybutynin into this compound, a pharmacologically active molecule with a distinct pharmacodynamic profile that significantly influences the overall clinical response and adverse event profile[8][9][10].

The Metabolic Pathway: Formation of this compound

The journey from oral ingestion of oxybutynin to systemic circulation is marked by a profound metabolic conversion. This process, known as the first-pass effect, is the causal factor behind the low absolute bioavailability of oral oxybutynin, estimated to be around 6%[1][2][11].

The Central Role of Cytochrome P450 3A4/5

The N-deethylation of oxybutynin to form DEO is catalyzed almost exclusively by the cytochrome P450 enzyme system, specifically isoforms CYP3A4 and, to a lesser extent, CYP3A5[11][12][13][14][15]. These enzymes are highly expressed in both the enterocytes of the small intestine and the hepatocytes of the liver, the two primary sites of first-pass metabolism[1][11][16].

-

Causality of High DEO Levels: The high metabolic activity of CYP3A4 in the gut wall and liver means that a substantial fraction of an oral oxybutynin dose is converted to DEO before the parent drug can reach systemic circulation. This pre-systemic clearance is the reason plasma concentrations of the metabolite far exceed those of the parent drug[1][8].

In vitro studies using human liver microsomes have definitively confirmed the role of CYP3A4. The N-deethylation of oxybutynin is potently inhibited by ketoconazole, a classic CYP3A4 inhibitor, but not by inhibitors of other major CYP isoforms like CYP2D6 (quinidine), demonstrating the specificity of this metabolic pathway[12][13]. While early research suggested possible involvement of CYP2D6, this has been refuted by subsequent, more definitive studies[13].

A Comprehensive Metabolic Scheme

While N-deethylation is the predominant metabolic route, recent investigations have revealed a more complex metabolic map for oxybutynin. Other oxidative pathways include N-oxidation of the propargylamine moiety and hydroxylation on the cyclohexyl ring[17]. However, the N-deethylation pathway leading to DEO remains the most significant from a clinical and pharmacological standpoint.

Figure 1: Primary metabolic pathways of oxybutynin.

Pharmacological Profile: Comparing Oxybutynin and DEO

The key to understanding oxybutynin's clinical effects is recognizing that both the parent drug and its major metabolite are pharmacologically active. However, their effects are not identical, particularly concerning tissue selectivity.

Therapeutic Effect on the Detrusor Muscle

In vitro studies on isolated human detrusor muscle have shown that oxybutynin and DEO possess similar antimuscarinic activity[3]. Both compounds act as competitive antagonists to carbachol-induced contractions, with comparable pA2 values (a measure of antagonist potency) of 7.8 for oxybutynin and 7.6 for DEO[3]. Radioligand binding studies further confirm that both have a similar binding affinity for muscarinic receptors in the bladder (pKi of 8.2 for both)[3]. This demonstrates that the high circulating levels of DEO contribute significantly to the desired therapeutic effect of reducing bladder overactivity.

Adverse Effect on Salivary Glands

The differentiation between the two molecules becomes apparent in their effect on the parotid gland, which is rich in M3 muscarinic receptors that control salivation. In vitro binding studies have revealed that DEO has a significantly higher affinity for muscarinic receptors in the parotid gland (pKi of 8.7) compared to oxybutynin (pKi of 8.5)[1][3]. This higher affinity, combined with plasma concentrations that are manifold higher than the parent drug, strongly implicates DEO as the primary cause of dry mouth[4][10].

This differential activity provides a compelling rationale for developing drug delivery systems that minimize first-pass metabolism.

Impact of Formulation on DEO Formation and Clinical Outcomes

The insights into the role of DEO have been the driving force behind the evolution of oxybutynin formulations beyond immediate-release (IR) tablets. The strategic goal of these advanced formulations is to alter the pharmacokinetic profile to decrease the formation of DEO, thereby improving the drug's tolerability.

Extended-Release (ER) Oral Formulations

Extended-release formulations are designed to release oxybutynin more slowly as they transit the gastrointestinal tract. Because CYP3A4 concentration is highest in the upper small intestine, a slower release allows more of the drug to be absorbed in the lower GI tract where metabolic activity is reduced[15]. This results in a lower peak plasma concentration and a more favorable (lower) DEO-to-oxybutynin plasma concentration ratio compared to IR formulations[16].

Transdermal Delivery Systems (TDS)

Transdermal patches and topical gels represent the most effective strategy for minimizing first-pass metabolism. By delivering oxybutynin directly into the systemic circulation through the skin, this route largely bypasses both the gut wall and the liver[8][15][16][18]. This approach fundamentally alters the drug's pharmacokinetics:

-

Reduced DEO Levels: Plasma concentrations of DEO are significantly lower.

-

Improved Metabolite Ratio: The DEO:Oxybutynin AUC ratio is dramatically reduced, often to near unity (1:1), compared to ratios of 4:1 or higher with oral ER formulations[4][16].

-

Stable Plasma Concentrations: TDS provides steady, continuous drug delivery, avoiding the peaks and troughs seen with oral dosing[19].

This pharmacokinetic shift translates directly to improved clinical tolerability, with a significantly lower incidence of dry mouth reported for transdermal systems compared to all oral formulations, while maintaining therapeutic efficacy[4][18][19].

| Formulation Type | Bioavailability (Oxybutynin) | Peak Plasma Concentration (Cmax) | DEO:Oxybutynin Ratio (AUC) | Incidence of Dry Mouth |

| Oral Immediate-Release (IR) | ~6%[1][11] | High and Rapid | High (>7:1)[16] | High (up to 70%)[10] |

| Oral Extended-Release (ER) | Higher than IR (~153% relative)[15] | Lower, Delayed | Moderate (~4:1)[4][16] | Moderate |

| Transdermal Delivery (TDS) | High (bypasses first-pass) | Low and Stable | Low (~1:1)[4][16][19] | Low (~7%)[20] |

Table 1: Comparative Pharmacokinetic and Clinical Parameters of Oxybutynin Formulations.

Experimental Protocols for Studying Oxybutynin Metabolism

For researchers investigating oxybutynin metabolism or developing new chemical entities with similar metabolic profiles, in vitro models are indispensable. The following protocol outlines a standard methodology for assessing the formation of this compound using human liver microsomes (HLM).